4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride is a chemical compound with the molecular formula C11H13Cl2N3O2 It is a derivative of benzaldehyde, featuring a methoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes.
Attachment of the Triazole Ring to the Benzaldehyde: This step involves the reaction of the triazole ring with 4-methoxybenzaldehyde under specific conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.
Reduction: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and aldehyde functionality may also contribute to its biological activity by forming reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: Lacks the triazole ring, making it less versatile in terms of biological activity.
3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological properties.
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride is unique due to the presence of both the methoxy group and the triazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.2ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;;/h2-4,6-8H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONBRFSMFXRESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.